molecular formula C15H11N3O2 B5034598 3-Phenacyl-1,2,3-benzotriazin-4-one

3-Phenacyl-1,2,3-benzotriazin-4-one

Cat. No.: B5034598
M. Wt: 265.27 g/mol
InChI Key: PVRJKRLDFVMMQS-UHFFFAOYSA-N
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Description

3-Phenacyl-1,2,3-benzotriazin-4-one is a heterocyclic compound that belongs to the benzotriazinone family This compound is known for its unique chemical structure, which includes a benzotriazinone core with a phenacyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenacyl-1,2,3-benzotriazin-4-one typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. One common method includes the use of stable diazonium salts, prepared using a polymer-supported nitrite reagent and p-tosic acid . The reaction is carried out under mild conditions, making it efficient and cost-effective.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of stable diazonium salts and mild reaction conditions are advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenacyl-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can modify the benzotriazinone core, leading to different derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phenacyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Products can include various oxidized derivatives of the benzotriazinone core.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted benzotriazinone derivatives with different functional groups attached.

Scientific Research Applications

3-Phenacyl-1,2,3-benzotriazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenacyl-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in controlling blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenacyl-1,2,3-benzotriazin-4-one stands out due to its phenacyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-phenacyl-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16-17-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRJKRLDFVMMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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